Propyl Gallate

Lipid Oxidation Food Preservation Active Oxygen Method

Propyl gallate delivers superior single-component AOM stability in lard versus BHA/BHT, eliminating blend complexity. In muscle food emulsions, its hydrophilic character outperforms BHT and delta-tocopherol. As the optimal gallate ester for α-tocopherol synergy, it maximizes shelf-life in oil-in-water systems. Dual antimicrobial action (MIC ≤7.81 μg/mL against fish pathogens) extends utility to feed and pet food preservation.

Molecular Formula C10H12O5
Molecular Weight 212.20 g/mol
CAS No. 121-79-9
Cat. No. B1679716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropyl Gallate
CAS121-79-9
SynonymsPropyl gallate;  NSC 2626;  NSC-2626;  NSC2626
Molecular FormulaC10H12O5
Molecular Weight212.20 g/mol
Structural Identifiers
SMILESCCCOC(=O)C1=CC(=C(C(=C1)O)O)O
InChIInChI=1S/C10H12O5/c1-2-3-15-10(14)6-4-7(11)9(13)8(12)5-6/h4-5,11-13H,2-3H2,1H3
InChIKeyZTHYODDOHIVTJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilityless than 1 mg/mL at 68 °F (NTP, 1992)
Slightly soluble in water, freely soluble in ethanol, ether and propane-1,2-diol
In water, 3490 mg/L at 25 deg, 2790 mg/L at 20 °C, 3790 mg/L at 30 °C
Solubility at 25 °C: in water 0.35 g/100 mL
Slightly soluble in acetone and 2-butanol
Solubility at 25 °C: in alcohol 103 g/100 g, in ether 83 g/100 g;  Solubility at 30 °C: in cottonseed oil at 30 °C 1.23 g/100 g, in lard at 45 °C 1.14 g/100 g
3.5 mg/mL at 25 °C
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Propyl Gallate (CAS 121-79-9) Procurement Guide: Baseline Profile and Industrial Identity


Propyl gallate (PG; n-propyl 3,4,5-trihydroxybenzoate) is a synthetic phenolic antioxidant formed by esterification of gallic acid with propanol [1]. It has been used since 1948 to prevent oxidative rancidity in fats, oils, and lipid-containing foods, and is designated E310 in the EU and affirmed as GRAS (21 CFR 184.1660) by the U.S. FDA [2]. Its primary industrial value derives from potent radical-scavenging activity via hydrogen atom donation from its three phenolic hydroxyl groups [3].

Propyl Gallate (CAS 121-79-9): Why In-Class Phenolic Antioxidants Are Not Interchangeable


Although all phenolic antioxidants donate hydrogen atoms to terminate radical chain reactions, their operational performance diverges sharply based on (i) hydrophobicity and interfacial partitioning behavior, (ii) steric accessibility of the phenolic hydroxyls, and (iii) specific synergies with co-antioxidants. In lard, propyl gallate exhibits superior Active Oxygen Method (AOM) stability relative to BHA and BHT when used alone [1]; in muscle food emulsions, it outperforms BHT and delta-tocopherol due to its favorable distribution at the oil-water interface [2]. Moreover, among alkyl gallate homologs, the short propyl chain confers the highest synergistic ability with α-tocopherol, a property not replicated by octyl or dodecyl gallates [3]. These quantitative performance differences invalidate the assumption that any phenolic antioxidant can be substituted for another without measurable consequences for product shelf-life or process efficiency.

Propyl Gallate (CAS 121-79-9): Comparative Quantitative Evidence for Scientific Selection


Propyl Gallate vs. BHA and BHT: Superior AOM Stability in Lard as a Single Antioxidant

In a head-to-head comparison using the Active Oxygen Method (AOM) in lard, propyl gallate alone produced the best AOM stability among the three tested commercial antioxidants, outperforming both BHA and BHT when used individually [1]. While the mixture of BHA and BHT provided superior carry-through stability at elevated temperatures, the single-agent efficacy of propyl gallate establishes it as the preferred choice when a single-component antioxidant system is required.

Lipid Oxidation Food Preservation Active Oxygen Method Lard Stability

Propyl Gallate vs. BHT and Delta-Tocopherol: Enhanced Oxidative Stability in Muscle Food Emulsions

In a lean muscle-canola oil model system and in minced herring, the hydrophilic antioxidants propyl gallate and TBHQ were more effective in providing oxidative stability than the lipophilic antioxidants delta-tocopherol and BHT [1]. Oxidation was measured using thiobarbituric acid reactive substances (TBARS) and sensory analysis, confirming that propyl gallate's favorable distribution at the oil-water interface confers a measurable advantage in complex emulsion-based food matrices.

Muscle Food Preservation Emulsion Stability Lipid Oxidation TBARS

Propyl Gallate vs. Octyl and Dodecyl Gallate: Highest Synergistic Antioxidant Activity with α-Tocopherol in Emulsions

In oil-in-water emulsions, all tested gallate esters (propyl, octyl, and dodecyl gallate) exhibited synergistic antioxidant activities when combined with α-tocopherol. However, propyl gallate—with the shortest alkyl chain length—possessed the highest synergistic ability among the three [1]. This differential synergy is attributed to optimal interfacial partitioning that maximizes the regeneration of α-tocopherol from its radical form.

Synergistic Antioxidant Emulsion Stability Gallate Esters α-Tocopherol

Propyl Gallate vs. BHA and BHT: Superior Hydroxyl and Superoxide Radical Scavenging Capacity in Aqueous Media

Propyl gallate surpasses butylated hydroxyanisole (BHA) and butylated hydroxytoluene (BHT) in its capacity to remove hydroxyl radicals and superoxide radicals from aqueous model media and from biological material [1]. This superior radical-scavenging profile is directly linked to the presence of three adjacent phenolic hydroxyl groups, which enable efficient hydrogen atom transfer and radical stabilization.

Radical Scavenging Hydroxyl Radical Superoxide Radical Antioxidant Mechanism

Propyl Gallate vs. Ethyl and Butyl Gallate: High Antimicrobial Potency Against Fish Pathogenic Bacteria

Among eight alkyl gallates tested against the fish pathogenic bacteria Edwardsiella tarda and Vibrio anguillarum, ethyl gallate and propyl gallate exhibited the highest antimicrobial activities. For E. tarda, propyl gallate showed MIC values of 15.6-31.3 μg/mL; for V. anguillarum, propyl gallate and butyl gallate were highly effective, with MICs of 7.81-31.3 μg/mL [1]. The propyl substitution was found to significantly increase antibacterial activities across multiple strains compared to other structural modifications [2].

Antimicrobial Activity MIC Edwardsiella tarda Vibrio anguillarum Alkyl Gallates

Propyl Gallate vs. Gallic Acid and Octyl Gallate: Interfacial Partitioning and Antioxidant Efficiency in Emulsions

The interfacial concentration and antioxidant efficiency of gallic acid and its alkyl esters in stripped corn oil emulsions follow the order: propyl gallate (PG) > gallic acid (GA) > octyl gallate (OG) > lauryl gallate (LG) [1]. Octyl gallate followed by propyl gallate, with the same partition at the interface, showed the highest antioxidant effect in protecting soy milk and cow milk emulsions [2]. This demonstrates that the propyl chain length achieves an optimal balance between aqueous solubility and interfacial accumulation, a property that distinguishes it from both the parent gallic acid (too hydrophilic) and longer-chain gallates (too lipophilic).

Interfacial Partitioning Emulsion Oil-Water Interface Cutoff Effect

Propyl Gallate (CAS 121-79-9): Evidence-Backed Application Scenarios for Scientific and Industrial Use


Single-Antioxidant Stabilization of Lard and Edible Animal Fats

Procurement of propyl gallate is indicated for manufacturers of lard and tallow-based products requiring a single-component antioxidant system. The evidence from Gearhart and Stuckey (1955) shows that propyl gallate alone produces the best AOM stability in lard, surpassing BHA and BHT when used individually [4]. This eliminates the formulation complexity of multi-antioxidant blends while delivering superior protection against rancidity.

Preservation of Emulsified Meat, Fish, and Poultry Products

In muscle food emulsions—such as minced fish, reformed poultry, or emulsified meat batters—propyl gallate's hydrophilic character provides a demonstrable advantage over lipophilic alternatives. Raghavan et al. (2005) demonstrated that propyl gallate and TBHQ are more effective than BHT and delta-tocopherol in providing oxidative stability in both model and real muscle systems [4]. For manufacturers of surimi, fish patties, or emulsified meat products, propyl gallate offers superior protection against lipid oxidation and off-flavor development.

Synergistic Antioxidant Blends with α-Tocopherol for Emulsion-Based Foods and Cosmetics

When formulating with α-tocopherol (vitamin E), propyl gallate is the optimal gallate ester choice due to its highest synergistic ability among gallate homologs [4]. This combination is particularly valuable in oil-in-water emulsions such as salad dressings, mayonnaise, and cosmetic creams, where the regeneration of α-tocopherol by propyl gallate extends shelf-life and reduces the required total antioxidant loading.

Dual-Function Antimicrobial-Antioxidant in Aquaculture and Feed Formulations

Propyl gallate exhibits significant antimicrobial activity against fish pathogens including Edwardsiella tarda and Vibrio anguillarum, with MIC values as low as 7.81 μg/mL [4]. This dual functionality—combining lipid stabilization with microbial inhibition—makes propyl gallate a strategic choice for fish feed preservation, aquaculture water treatments, and pet food formulations where both oxidative rancidity and bacterial spoilage must be controlled.

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